molecular formula C14H13FN2O3S2 B2635838 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide CAS No. 905686-98-8

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide

Cat. No.: B2635838
CAS No.: 905686-98-8
M. Wt: 340.39
InChI Key: CHMLJJAFXIWRLV-UHFFFAOYSA-N
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Description

N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a pyrrolidinone core substituted with a 3-fluorophenyl group and a thiophene-2-sulfonamide moiety. The pyrrolidinone ring introduces conformational rigidity, while the fluorine atom on the phenyl group may enhance metabolic stability and bioavailability compared to non-fluorinated analogs. The thiophene sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S2/c15-10-3-1-4-12(7-10)17-9-11(8-13(17)18)16-22(19,20)14-5-2-6-21-14/h1-7,11,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMLJJAFXIWRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.

    Attachment of the Thiophene Sulfonamide Moiety: The thiophene sulfonamide group is typically introduced through a sulfonation reaction, where thiophene is treated with a sulfonating agent such as chlorosulfonic acid, followed by reaction with an amine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities with related compounds from the literature:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference
Target Compound Pyrrolidinone 3-Fluorophenyl, thiophene-2-sulfonamide Potential bioactivity (inferred) N/A
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, phenyl Polymer synthesis precursor
N-(1-Allyl-5-chloro-1H-indol-2-yl)-... Indole 5-Chloro, 2-iodophenyl, allyl, thiophene sulfonamide Steric bulk from iodine/allyl groups
EU Patent Oxazolidine Derivatives Oxazolidine Trifluoromethyl, methoxy, sulfonamide/thioamide Likely pharmaceutical candidates
5-(3-Chlorophenylsulfanyl)-1-methylpyrazole Pyrazole Chlorophenylsulfanyl, carbaldehyde Sulfur-based reactivity
Key Observations:
  • Core Structures: The target compound’s pyrrolidinone core differs from phthalimides (rigid, planar) , indoles (aromatic heterocycle) , and oxazolidines (5-membered ring with oxygen/nitrogen) .
  • Halogen Effects : The 3-fluorophenyl group may offer superior metabolic stability compared to chlorine in 3-chloro-N-phenyl-phthalimide and the 5-chloro substituent in the indole derivative . Fluorine’s electronegativity and small size enhance lipophilicity without steric hindrance.
  • Sulfonamide Variations : The thiophene-2-sulfonamide group in the target compound contrasts with the indole-adjacent sulfonamide in and the thioamide in EU patent compounds . Sulfonamides generally exhibit higher polarity and hydrogen-bonding capacity than thioamides.

Physicochemical and Reactivity Insights

  • Electron-Withdrawing Groups: The 3-fluorophenyl group’s electron-withdrawing nature may stabilize the pyrrolidinone ring, reducing susceptibility to hydrolysis compared to non-fluorinated analogs.
  • Steric Considerations : The indole-based sulfonamide in incorporates bulky iodine and allyl groups, which may limit membrane permeability compared to the target compound’s compact fluorophenyl substituent.
  • Sulfur Functionality : The pyrazole derivative’s sulfanyl group is less polar than a sulfonamide, suggesting differences in solubility and target interaction profiles.

Biological Activity

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a thiophene ring, a sulfonamide group, and a pyrrolidinone moiety, with a 3-fluorophenyl substituent that enhances its chemical properties. The unique structure of this compound positions it as a candidate for therapeutic applications due to its ability to interact with biological targets effectively.

Chemical Structure and Properties

The molecular formula of this compound is C14H13FN2O3SC_{14}H_{13}FN_{2}O_{3}S, with a molecular weight of approximately 340.4 g/mol. The presence of the fluorine atom is significant as it can influence both the biological activity and pharmacokinetic properties of the compound.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC14H13FN2O3SC_{14}H_{13}FN_{2}O_{3}S
Molecular Weight340.4 g/mol
CAS Number905686-98-8

While the precise mechanism of action for this compound remains largely unexplored, sulfonamides are known to exhibit various functionalities depending on their structure. They often act as enzyme inhibitors, particularly by mimicking natural substrates, which allows them to interact with specific enzymes or receptors. This interaction can lead to inhibition of enzyme activity or modulation of receptor functions, making them valuable in therapeutic contexts.

Biological Activities

Research indicates that compounds containing sulfonamide groups can exhibit antibacterial, antiviral, and anticancer properties. The sulfonamide moiety in this compound may facilitate binding to active sites of enzymes, potentially leading to inhibition or modulation of their activity. For instance, sulfonamides are known for their antibacterial properties by inhibiting bacterial folic acid synthesis.

Potential Applications

Given its structural characteristics and biological activity, this compound could be developed into a lead compound for new drugs targeting bacterial infections or other diseases influenced by enzyme inhibition.

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